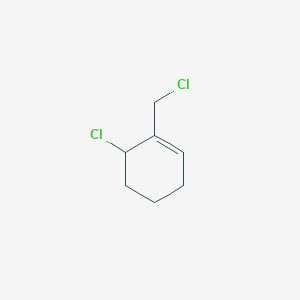

6-Chloro-1-(chloromethyl)cyclohex-1-ene

Description

Contextualization within Halogenated Cyclohexene (B86901) Chemistry

Halogenated cyclohexenes are a class of cyclic organic compounds that serve as versatile intermediates in organic synthesis. The introduction of halogen atoms to the cyclohexene ring activates it for various nucleophilic substitution and elimination reactions. The reactivity of these compounds is heavily influenced by the position and nature of the halogen atom(s).

Halogenation of alkenes, such as cyclohexene, is a fundamental reaction in organic chemistry, typically proceeding via an addition mechanism where halogens like Cl₂ or Br₂ add across the double bond. pressbooks.publibretexts.orgchemguide.co.uk This process leads to the formation of dihalogenated alkanes (e.g., 1,2-dichlorocyclohexane). pressbooks.pub However, compounds like 6-Chloro-1-(chloromethyl)cyclohex-1-ene, which retain a double bond, are typically synthesized through more specialized routes. These compounds are valuable because the double bond can undergo further functionalization, such as hydrogenation, epoxidation, or dihydroxylation, while the halogen atoms provide sites for substitution or elimination chemistry.

Significance of the Chloromethyl and Alkenyl Chloride Moieties

The chemical behavior of 6-Chloro-1-(chloromethyl)cyclohex-1-ene is dictated by its two distinct chlorine-containing functional groups: the chloromethyl group and the alkenyl chloride group.

Alkenyl Chloride Moiety: The chlorine atom attached directly to the carbon-carbon double bond is known as an alkenyl or vinylic chloride. The carbon atom bonded to this chlorine is sp² hybridized. msu.edu Generally, alkenyl halides are significantly less reactive in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) compared to their alkyl halide counterparts. msu.edu This reduced reactivity is attributed to:

Increased C-Cl bond strength: The sp² hybridized orbital of the carbon has more s-character than an sp³ orbital, resulting in a shorter and stronger bond with the halogen.

Steric hindrance: The incoming nucleophile is repelled by the electron density of the π-bond.

Instability of intermediates: A potential vinyl cation (in an SN1 pathway) is highly unstable.

Chloromethyl Moiety: The chloromethyl group (-CH₂Cl) is an alkyl halide moiety. Specifically, it is a primary alkyl chloride where the carbon atom bonded to chlorine is sp³ hybridized. This group is adjacent to a double bond, making it an allylic chloride. Allylic halides are notably more reactive than typical primary alkyl halides in nucleophilic substitution reactions. nih.gov This enhanced reactivity stems from the stability of the carbocation intermediate formed during an SN1 reaction, which is resonance-stabilized by the adjacent π-bond. In SN2 reactions, the transition state is also stabilized by the overlap of the p-orbitals of the double bond.

The dual reactivity presented by these two groups makes the parent molecule a useful synthon for creating complex molecular architectures, as one site can be reacted selectively while leaving the other intact for subsequent transformations.

Structural Isomerism and Regioisomeric Considerations

Isomerism is a key concept when discussing dichlorinated cyclohexene derivatives. For a compound with the formula C₇H₁₀Cl₂, numerous isomers are possible.

Regioisomers: Regioisomers have the same molecular formula but differ in the placement of the functional groups. For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, several regioisomers exist where the chlorine and chloromethyl groups are positioned differently around the ring. For instance, 1-Chloro-2-(chloromethyl)cyclohex-1-ene is a known regioisomer. nih.gov The relative positions of the double bond and the two chlorine-containing substituents define the specific regioisomer.

| Isomer Name | Position of Substituents |

| 6-Chloro-1-(chloromethyl)cyclohex-1-ene | Chloromethyl at C1, Chloro at C6 |

| 1-Chloro-2-(chloromethyl)cyclohex-1-ene | Chloro at C1, Chloromethyl at C2 |

| 3-Chloro-1-(chloromethyl)cyclohex-1-ene | Chloromethyl at C1, Chloro at C3 |

Stereoisomerism: The carbon atom at position 6, which is bonded to a chlorine atom, is a chiral center. Therefore, 6-Chloro-1-(chloromethyl)cyclohex-1-ene can exist as a pair of enantiomers (R and S isomers). The presence of stereoisomers is a critical consideration in synthesis and biological applications, as different stereoisomers can have distinct properties and reactivity. The various isomers of dichlorocyclohexane, such as the 1,2-, 1,3-, and 1,4-dichloro derivatives, also exhibit complex stereoisomerism, including the existence of cis/trans isomers and enantiomers, which serves as a well-studied parallel. libretexts.orgvedantu.com

The Synthesis of 6-Chloro-1-(chloromethyl)cyclohex-1-ene: A Review of Methodologies

The targeted synthesis of halogenated cyclohexene derivatives is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of complex molecular architectures. Among these, 6-Chloro-1-(chloromethyl)cyclohex-1-ene presents a unique synthetic challenge due to its specific pattern of functionalization. This article delineates the strategic synthetic methodologies for obtaining this compound and its related structures, with a focus on halogenation techniques, ring-formation strategies, and the control of stereochemistry.

Structure

3D Structure

Properties

CAS No. |

81034-09-5 |

|---|---|

Molecular Formula |

C7H10Cl2 |

Molecular Weight |

165.06 g/mol |

IUPAC Name |

6-chloro-1-(chloromethyl)cyclohexene |

InChI |

InChI=1S/C7H10Cl2/c8-5-6-3-1-2-4-7(6)9/h3,7H,1-2,4-5H2 |

InChI Key |

ZHBLCQLHHHVXGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(C1)Cl)CCl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 6-Chloro-1-(chloromethyl)cyclohex-1-ene is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms like chlorine causing a downfield shift.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 5.8 - 6.2 | Triplet | J ≈ 4 Hz |

| H3 | 2.2 - 2.5 | Multiplet | |

| H4 | 1.8 - 2.1 | Multiplet | |

| H5 | 1.9 - 2.2 | Multiplet | |

| H6 | 4.5 - 4.8 | Multiplet | |

| H7 (CH₂Cl) | 4.0 - 4.3 | Singlet |

The vinylic proton at the C2 position is expected to appear in the downfield region due to its sp² hybridization and proximity to the chlorine-bearing C1 carbon. The protons on the cyclohexene (B86901) ring (H3, H4, H5, and H6) would likely present as complex multiplets due to spin-spin coupling with neighboring protons. The allylic proton at C6, being adjacent to a chlorine atom, would be significantly deshielded. The two protons of the chloromethyl group are expected to be chemically equivalent and thus appear as a singlet in the downfield region.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 135 - 140 |

| C2 | 125 - 130 |

| C3 | 25 - 30 |

| C4 | 20 - 25 |

| C5 | 30 - 35 |

| C6 | 60 - 65 |

| C7 (CH₂Cl) | 45 - 50 |

The sp² hybridized carbons of the double bond (C1 and C2) are expected to resonate in the downfield region of the spectrum. The carbon atom bearing the chlorine (C6) and the carbon of the chloromethyl group (C7) will also be significantly deshielded. The remaining sp³ hybridized carbons of the cyclohexene ring (C3, C4, and C5) will appear in the upfield region.

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton-proton connectivity within the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information about the connectivity of different fragments of the molecule, such as the connection of the chloromethyl group to the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule, particularly the relative orientation of the substituents on the cyclohexene ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, the presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 and M+4 peaks having predictable relative intensities.

Predicted Key Fragment Ions in EI-MS:

| m/z | Predicted Fragment |

| 164/166/168 | [M]⁺ (Molecular ion) |

| 129/131 | [M - Cl]⁺ |

| 115 | [M - CH₂Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak would be observed at m/z 164 (for ³⁵Cl₂) with corresponding isotopic peaks at m/z 166 and 168. Common fragmentation pathways would likely involve the loss of a chlorine atom to give a fragment at m/z 129/131, or the loss of the chloromethyl group to yield a fragment at m/z 115. Rearrangement to form the stable tropylium ion at m/z 91 is also a plausible fragmentation pathway.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of the compound. For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and chlorine.

Predicted HRMS Data:

| Molecular Formula | Calculated Exact Mass |

| C₇H₁₀Cl₂ | 164.0159 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

Key expected IR absorption bands include:

C-H stretching (alkane and alkene): Vibrations of the C-H bonds in the cyclohexene ring and the chloromethyl group would appear in the region of 2850-3100 cm⁻¹. The vinylic C-H stretch is expected around 3020-3080 cm⁻¹.

C=C stretching: The carbon-carbon double bond within the cyclohexene ring will give rise to a characteristic absorption band, typically in the range of 1640-1680 cm⁻¹.

CH₂ bending (scissoring): The methylene groups in the ring and the chloromethyl group will exhibit a bending vibration around 1430-1470 cm⁻¹.

C-Cl stretching: The vibrations of the carbon-chlorine bonds are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of two C-Cl bonds may result in multiple bands in this region.

Table 2: Predicted Infrared (IR) Spectroscopy Data for 6-Chloro-1-(chloromethyl)cyclohex-1-ene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Vinylic C-H | Stretch | 3020-3080 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C | Stretch | 1640-1680 |

| CH₂ | Bend (Scissoring) | 1430-1470 |

| C-Cl | Stretch | 600-800 |

Raman spectroscopy provides complementary information to IR spectroscopy. In general, non-polar bonds and symmetric vibrations give rise to strong Raman signals, while polar bonds are often weaker.

For "6-Chloro-1-(chloromethyl)cyclohex-1-ene," the C=C stretching vibration of the double bond is expected to produce a strong and sharp signal in the Raman spectrum, typically in the same region as the IR absorption (1640-1680 cm⁻¹). The C-Cl stretching vibrations would also be observable, and their positions can help to confirm the presence of the chloro-substituents. The symmetric C-H stretching vibrations of the alkyl and vinyl groups would also be prominent.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or degradation products, thereby allowing for an accurate assessment of its purity.

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like "6-Chloro-1-(chloromethyl)cyclohex-1-ene".

In a typical GC-MS analysis, the compound would be separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation.

The electron ionization mass spectrum of "6-Chloro-1-(chloromethyl)cyclohex-1-ene" is expected to show a molecular ion peak, as well as several characteristic fragment ions resulting from the loss of chlorine atoms, the chloromethyl group, or other neutral fragments. The isotopic pattern of chlorine would be evident in the chlorine-containing fragments.

While GC-MS is a primary tool for this type of compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can also be employed, especially for less volatile impurities or for analyses where derivatization is to be avoided.

In HPLC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the HPLC is then introduced into the mass spectrometer, typically using a soft ionization technique like ESI. This allows for the determination of the molecular weight of the parent compound and any separated impurities. The use of a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient is a common starting point for the analysis of chlorinated organic compounds.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Energy Minima Determination

Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules like 6-Chloro-1-(chloromethyl)cyclohex-1-ene. The cyclohexene (B86901) ring can adopt several conformations, and the presence of two bulky substituents, a chloro group and a chloromethyl group, significantly influences the conformational landscape.

Research Findings: Computational methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) of the molecule. sapub.org The goal is to identify all stable conformers, which correspond to local energy minima on the PES. For substituted cyclohexanes, the chair conformation is typically the most stable, but half-chair, boat, and twist-boat conformations are also possible. sapub.org

The process involves:

Generation of Initial Structures: A variety of possible conformations are generated, often by systematically rotating the rotatable bonds, including the C-C bond of the chloromethyl group and the bonds within the cyclohexene ring.

Geometry Optimization: Each initial structure is then optimized to find the nearest local energy minimum. This process adjusts the bond lengths, bond angles, and dihedral angles to minimize the total energy of the conformation. acs.org

Energy Calculation and Ranking: The relative energies of the optimized conformers are calculated to determine their stability. The conformer with the lowest energy is the global minimum, representing the most stable structure. sapub.org The energy difference between conformers can be used to calculate their equilibrium populations at a given temperature.

For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, the analysis would focus on the pseudo-axial and pseudo-equatorial positions of the chloro and chloromethyl groups and the rotational isomers (rotamers) of the chloromethyl group. The stability of each conformer is influenced by steric hindrance and electronic interactions between the substituents and the cyclohexene ring. sapub.org

Table 1: Illustrative Conformational Energy Analysis This table illustrates the type of data generated from a computational conformational analysis. The values are hypothetical for 6-Chloro-1-(chloromethyl)cyclohex-1-ene and are meant for demonstrative purposes.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | 6-Cl (pseudo-equatorial), 1-CH₂Cl (gauche) | 0.00 | 75.3 |

| 2 | 6-Cl (pseudo-axial), 1-CH₂Cl (gauche) | 1.20 | 12.1 |

| 3 | 6-Cl (pseudo-equatorial), 1-CH₂Cl (anti) | 0.85 | 10.5 |

| 4 | 6-Cl (pseudo-axial), 1-CH₂Cl (anti) | 2.50 | 2.1 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its reactivity, polarity, and spectroscopic properties.

Research Findings: DFT calculations are the workhorse for electronic structure analysis of organic molecules. acs.org Key properties investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, the HOMO is expected to be localized primarily on the C=C double bond, while the LUMO may have significant contributions from the antibonding orbitals of the C-Cl bonds.

Charge Distribution: The presence of electronegative chlorine atoms creates a non-uniform distribution of electron density. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or mapping the electrostatic potential (ESP) onto the electron density surface are used to visualize and quantify the partial atomic charges. scispace.com This analysis would reveal the electrophilic and nucleophilic sites within the molecule. The carbon atoms bonded to chlorine are expected to carry a partial positive charge, making them susceptible to nucleophilic attack, while the chlorine atoms will have a partial negative charge.

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data that would be produced from an electronic structure calculation. The values are hypothetical.

| Orbital | Energy (eV) | Description and Likely Localization |

| LUMO | -1.5 | Antibonding (σ*) character, significant contribution from C-Cl bonds. |

| HOMO | -8.2 | Bonding (π) character, localized on the C=C double bond. |

| HOMO-LUMO Gap | 6.7 | Indicates moderate kinetic stability. |

Reaction Pathway and Transition State Calculations

Computational methods can map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and the transition states that connect them. This is invaluable for understanding reaction mechanisms and predicting reaction rates.

Research Findings: For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, potential reactions for study include nucleophilic substitution at the carbon atoms bearing chlorine, or elimination reactions to form a cyclohexadiene derivative. DFT calculations are used to locate the transition state (TS) structure for a proposed reaction step. sci-hub.se A TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This value is critical for determining the reaction rate. For example, theoretical studies on the gas-phase elimination of chlorocyclohexenes have used DFT to model the four-membered cyclic transition state and calculate activation energies. Such studies reveal that the elongation and polarization of the C-Cl bond are key factors in the rate-determining step.

Spectroscopic Parameter Prediction

Computational chemistry can predict various spectroscopic properties, which is a powerful tool for interpreting experimental spectra and confirming molecular structures.

Research Findings:

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. github.io The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). The accuracy of these predictions can be high enough to distinguish between different isomers or conformers. nih.gov For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, calculations would predict the chemical shifts for the vinyl, allylic, and alkyl protons and carbons, taking into account the electronic effects of the chlorine substituents.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements. mdpi.com The resulting frequencies and their intensities can be compared with experimental spectra to aid in peak assignment. For the target molecule, characteristic vibrational modes would include the C=C stretch, C-H stretches and bends, and the C-Cl stretching frequencies.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data This table demonstrates how computational data is compared with experimental results. The predicted values are hypothetical.

| Parameter | Atom/Group | Predicted Value | Experimental Value |

| ¹H NMR Shift (ppm) | Vinylic Proton | 5.95 | 5.91 |

| ¹³C NMR Shift (ppm) | C-Cl | 62.5 | 61.8 |

| IR Frequency (cm⁻¹) | C=C Stretch | 1675 | 1670 |

| **IR Frequency (cm⁻¹) ** | C-Cl Stretch | 750 | 745 |

Intermolecular Interactions and Solvation Effects

The behavior of a molecule is often significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic understanding of the molecule's properties in solution.

Research Findings:

Intermolecular Interactions: The study of intermolecular interactions is key to understanding the physical properties of a substance, such as boiling point and solubility, as well as how it interacts with other molecules. nih.gov For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, these interactions would be dominated by dipole-dipole forces due to the polar C-Cl bonds, and weaker van der Waals forces. Computational methods can be used to study the formation of dimers or larger clusters and calculate the binding energies between molecules.

Solvation Effects: Solvation can alter the relative energies of different conformers and affect reaction pathways. researchgate.net Computational models account for solvation in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. github.io

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. This approach is more computationally intensive.

These models would be used to calculate the free energy of solvation and to understand how a solvent might stabilize or destabilize certain conformations or transition states of 6-Chloro-1-(chloromethyl)cyclohex-1-ene.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

6-Chloro-1-(chloromethyl)cyclohex-1-ene is a highly versatile intermediate in organic synthesis, primarily due to the differential reactivity of its two chlorine substituents: a vinylic chloride directly attached to the double bond and a chlorine atom on a methyl group, which behaves as a reactive allylic-type halide. This structural arrangement provides two distinct electrophilic centers for sequential or selective reactions. smolecule.comnih.gov The compound's reactivity with a variety of nucleophiles and electrophiles makes it a key starting material for synthesizing more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. smolecule.com

The chloromethyl group is particularly susceptible to nucleophilic substitution (SN2) reactions, reacting readily with nucleophiles like amines, alkoxides, and phosphines. nih.gov In contrast, the vinylic chloride is significantly less reactive toward traditional SN2 displacement but can be activated to participate in other transformations, such as the formation of organometallic reagents or transition-metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

Furthermore, the cyclohexene (B86901) core can participate in cycloaddition reactions, such as the Diels-Alder reaction, either as a dienophile or, after modification, as a diene component. This capability allows for the efficient construction of complex polycyclic systems, which are common scaffolds in natural products and drug molecules. cell.commdpi.com The combination of these reactive sites allows for a multi-step, regioselective functionalization of the molecule.

| Functional Group | Reaction Type | Relative Reactivity | Typical Reagents/Conditions | Potential Products |

|---|---|---|---|---|

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution (SN2) | High | Amines (R₂NH), Alkoxides (RO⁻), Cyanide (CN⁻), Phosphines (R₃P) | Amines, Ethers, Nitriles, Phosphonium salts |

| Vinylic Chloride (-C=C-Cl) | Nucleophilic Substitution | Very Low | Typically unreactive under standard SN2 conditions | No reaction |

| Vinylic Chloride (-C=C-Cl) | Organometallic Formation | Moderate | Mg in ether (Grignard), Li in alkane solvent (Organolithium) | Grignard reagents, Organolithium reagents |

| Vinylic Chloride (-C=C-Cl) | Cross-Coupling Reactions | Moderate | Organoboranes (Suzuki), Organotins (Stille) with Pd catalyst | Substituted alkenes |

| Cyclohexene (C=C) | Diels-Alder Cycloaddition | Moderate | Conjugated dienes, heat | Bicyclic compounds |

Incorporation into Polymer Architectures

The bifunctional nature of 6-Chloro-1-(chloromethyl)cyclohex-1-ene makes it a suitable candidate for incorporation into various polymer structures, acting as either a monomer for polymerization or as a cross-linking agent to modify existing polymers.

6-Chloro-1-(chloromethyl)cyclohex-1-ene can theoretically be used as a monomer in two primary types of polymerization:

Addition Polymerization: The presence of a carbon-carbon double bond within the cyclohexene ring allows it to participate in addition polymerization. Similar to other alkenes like vinyl chloride, this process can be initiated by radical, cationic, or anionic initiators, leading to the formation of a polymer chain where the cyclohexene ring becomes part of the polymer backbone. libretexts.orgchemguide.co.uk The resulting polymer would feature pendant chloromethyl and chloro groups, which could be used for further post-polymerization modification.

Step-Growth Polymerization: As a molecule with two reactive halide groups, it can act as a bifunctional monomer in step-growth polymerization (specifically, polycondensation). wikipedia.orgfiveable.me By reacting with other bifunctional monomers, such as diamines or diols, polymers can be formed. For example, reaction with a diamine would lead to the formation of a polyamine, with the elimination of hydrogen chloride. This method allows for the synthesis of polymers where the 6-Chloro-1-(chloromethyl)cyclohex-1-ene unit is a repeating block within the main chain. uomustansiriyah.edu.iqlibretexts.org

| Polymerization Type | Reactive Site | Co-monomer Type (Example) | Resulting Polymer Structure | Key Feature |

|---|---|---|---|---|

| Addition Polymerization | C=C double bond | None (homopolymerization) or other alkenes | Polyalkane backbone with pendant substituted cyclohexyl rings | Reactive chloro and chloromethyl groups available for modification |

| Step-Growth Polymerization | Two C-Cl bonds | Bifunctional nucleophiles (e.g., diamines, diols) | Cyclohexene unit incorporated into the polymer main chain | Forms polymers like polyamines or polyethers |

Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. Due to its two reactive chlorine atoms, 6-Chloro-1-(chloromethyl)cyclohex-1-ene can serve as an effective cross-linking agent.

When introduced into a system with pre-existing polymer chains that contain nucleophilic functional groups (such as hydroxyl, amine, or thiol groups), the chloromethyl and vinylic chloride sites on the molecule can undergo nucleophilic substitution reactions with these groups. Each molecule of 6-Chloro-1-(chloromethyl)cyclohex-1-ene can thus form covalent bonds with two separate polymer chains, creating a bridge or "cross-link" between them. The more reactive chloromethyl group would likely react first, followed by the less reactive vinylic chloride, potentially under different reaction conditions to control the cross-linking density.

Role in the Synthesis of Specialty Chemicals

The cyclohexene framework is a common structural motif in many biologically active compounds and specialty chemicals. nih.govnih.gov As a functionalized cyclohexene derivative, 6-Chloro-1-(chloromethyl)cyclohex-1-ene is a valuable precursor for the synthesis of such molecules, particularly in the agrochemical and pharmaceutical sectors. smolecule.com

In agrochemical synthesis, halogenated cyclic compounds are often used as building blocks for herbicides, insecticides, and fungicides. google.comacs.orgresearchgate.net The reactive handles on 6-Chloro-1-(chloromethyl)cyclohex-1-ene allow for the attachment of various pharmacophores or toxophores through straightforward substitution or coupling reactions, enabling the generation of libraries of new potential agrochemicals.

Similarly, in pharmaceutical development, the creation of complex molecular architectures is crucial. beilstein-journals.org The ability to selectively functionalize the two different positions of 6-Chloro-1-(chloromethyl)cyclohex-1-ene provides a strategic advantage in synthesizing complex target molecules. It can serve as a scaffold onto which other fragments are built, leading to the development of novel therapeutic agents.

Development of Novel Reagents and Catalysts

The unique electronic and structural properties of 6-Chloro-1-(chloromethyl)cyclohex-1-ene also enable its use in the development of specialized reagents and catalyst systems.

The vinylic chloride functionality can be transformed into highly reactive organometallic reagents. wikipedia.org For example, reaction with magnesium metal in an ether solvent can produce the corresponding Grignard reagent. libretexts.orgacs.org Alternatively, treatment with lithium metal can yield an organolithium reagent. bluffton.edu These organometallic species are powerful carbon-based nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds. libretexts.org

The chloromethyl group provides a convenient anchor for synthesizing ligands used in homogeneous catalysis. Phosphine ligands, which are crucial for many transition metal catalysts, can be prepared by reacting the chloromethyl group with metal phosphides or organophosphine compounds. beilstein-journals.orgnih.govnih.gov The resulting ligand would contain the cyclohexene backbone, which could influence the steric and electronic properties of the metal center, thereby tuning the catalyst's activity and selectivity for specific chemical transformations like cross-coupling or hydrogenation reactions. cfmot.deresearchgate.net

| Application Area | Reactive Site | Transformation | Resulting Species | Synthetic Utility |

|---|---|---|---|---|

| Reagent Synthesis | Vinylic Chloride | Reaction with Mg or Li metal | Grignard or Organolithium Reagent | Acts as a strong carbon nucleophile for C-C bond formation. libretexts.orgbluffton.edu |

| Catalyst/Ligand Synthesis | Chloromethyl Group | Nucleophilic substitution with phosphides (e.g., KPPh₂) | Phosphine Ligand | Used to create ligands for transition metal catalysts to control reactivity and selectivity. cfmot.de |

Analytical Methodologies for Chemical Process Monitoring and Quality Control

Quantitative Analysis Techniques

The accurate quantification of 6-Chloro-1-(chloromethyl)cyclohex-1-ene is paramount for process efficiency and product quality. Gas chromatography (GC) is a primary technique for this purpose, given the compound's likely volatility.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a well-established method for the quantitative analysis of volatile organic compounds. For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, a high-resolution capillary column, such as one with a phenyl-substituted polysiloxane stationary phase, would be suitable. The method would involve dissolving a known amount of the sample in a suitable solvent, such as hexane (B92381) or dichloromethane, and injecting it into the GC system. The area of the resulting peak is proportional to the concentration of the compound. An internal standard, a non-interfering compound added in a constant amount to all samples and standards, can be used to improve the precision and accuracy of the quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly if the compound has a suitable chromophore for UV detection. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would be a typical starting point for method development. researchgate.netresearchgate.net The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically quantitative NMR (qNMR), offers a primary method of quantification that does not require a calibration curve with an identical standard. By integrating the signal of a specific proton of 6-Chloro-1-(chloromethyl)cyclohex-1-ene against a certified internal standard of known concentration, a direct and highly accurate measurement of the compound's concentration can be obtained.

A hypothetical data table for a GC-FID quantitative method is presented below:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Internal Standard | Dodecane |

Trace Impurity Analysis and Profiling

The identification and quantification of trace impurities are critical for ensuring the safety and efficacy of the final product. Impurities in 6-Chloro-1-(chloromethyl)cyclohex-1-ene can arise from starting materials, side reactions, or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for trace impurity analysis of volatile and semi-volatile compounds. thermofisher.com It combines the separation power of GC with the identification capabilities of mass spectrometry. A common approach involves using a high-resolution capillary column to separate the impurities from the main component. The mass spectrometer then provides mass spectra of the individual impurities, which can be used for their identification by comparison with spectral libraries or by interpretation of the fragmentation patterns. chromatographyonline.com

Potential impurities could include isomers, starting materials such as cyclohexene (B86901), or byproducts from the chlorination process. For instance, dichlorinated cyclohexanes or cyclohexenes could be present.

A representative table of potential impurities is shown below:

| Impurity Name | Potential Source | Analytical Technique |

| 1-Chloro-2-(chloromethyl)cyclohex-1-ene | Isomerization | GC-MS |

| Dichlorocyclohexane isomers | Over-chlorination | GC-MS |

| Cyclohexene | Unreacted starting material | Headspace GC-MS |

| Chlorocyclohexane | Side reaction | GC-MS |

Process Analytical Technology (PAT) Applications

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. americanpharmaceuticalreview.comengconfintl.org

For the synthesis of 6-Chloro-1-(chloromethyl)cyclohex-1-ene, PAT can be implemented to monitor the reaction in real-time. In-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy probes can be inserted directly into the reaction vessel. rsc.orgamericanpharmaceuticalreview.com These techniques can monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational bands. For example, the C=C stretching frequency in the cyclohexene starting material will differ from the C=C stretching frequency in the chlorinated product. This real-time data allows for precise determination of the reaction endpoint, preventing over- or under-reaction and the formation of impurities. rsc.org

Online HPLC or GC systems can also be integrated into the process stream to provide near real-time quantitative data on the reaction progress and impurity formation. engconfintl.org

Chromatographic Method Development and Validation

The development and validation of analytical methods are essential to ensure that they are suitable for their intended purpose. researchgate.net For 6-Chloro-1-(chloromethyl)cyclohex-1-ene, the development of a chromatographic method, whether GC or HPLC, would follow a systematic approach.

Method Development for a GC method would involve optimizing parameters such as the column stationary phase, temperature program, carrier gas flow rate, and injection parameters to achieve good resolution, peak shape, and a reasonable analysis time. epa.gov For an HPLC method, the focus would be on selecting the appropriate column, mobile phase composition (including organic modifier and pH), flow rate, and detector wavelength. researchgate.net

Method Validation is performed to confirm that the analytical procedure is accurate, precise, specific, sensitive, and robust. researchgate.netresearchgate.net The validation would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A summary of validation parameters for a hypothetical HPLC method is provided below:

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-1-(chloromethyl)cyclohex-1-ene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via electrophilic addition or halogenation of cyclohexene derivatives. For example, chlorination of 1-methylcyclohexene using Cl₂ in dichloromethane under inert conditions (N₂ atmosphere) yields the target compound . Key parameters include temperature (0–25°C), stoichiometric ratios (1:1.2 alkene:Cl₂), and reaction time (2–6 hours). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How can researchers confirm the structural identity of 6-Chloro-1-(chloromethyl)cyclohex-1-ene?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR will show characteristic peaks for the chloromethyl group (δ 3.8–4.2 ppm) and cyclohexene protons (δ 5.4–5.8 ppm for vinyl protons) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 162 (M⁺) and fragments at m/z 125 (loss of Cl) and 89 (cyclohexene ring cleavage) .

- FT-IR : C-Cl stretching at 650–750 cm⁻¹ and C=C stretching at 1640–1680 cm⁻¹ confirm functional groups .

Q. What safety protocols are essential when handling this compound?

- Critical Measures :

- Store in airtight containers at 2–8°C to prevent degradation .

- Use explosion-proof equipment and avoid sparks/open flames due to flammability risks .

- Wear nitrile gloves, chemical-resistant goggles, and NIOSH-approved respirators to mitigate inhalation/contact hazards .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in Diels-Alder reactions involving 6-Chloro-1-(chloromethyl)cyclohex-1-ene?

- Mechanistic Insight : The electron-withdrawing Cl group increases electrophilicity of the cyclohexene double bond, directing diene addition to the β-position. Computational studies (DFT) reveal a ΔΔG‡ of ~8 kJ/mol favoring β-selectivity over α . Experimental validation involves comparing reaction outcomes with non-chlorinated analogs (e.g., cyclohexene vs. chlorocyclohexene) under identical conditions .

Q. What advanced analytical methods resolve contradictions in spectroscopic data for this compound?

- Strategies :

- 2D NMR (COSY, HSQC) : Resolves overlapping peaks in crowded regions (e.g., cyclohexene protons) .

- GC-MS with Isotopic Labeling : Use ³⁶Cl-labeled compounds to distinguish fragmentation pathways and validate MS assignments .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in purity assays (e.g., HPLC retention time shifts) .

Q. How can researchers mitigate side reactions during nucleophilic substitution at the chloromethyl site?

- Optimization Framework :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity without inducing elimination .

- Base Selection : Use mild bases (K₂CO₃) instead of strong bases (NaOH) to minimize β-elimination .

- Kinetic Monitoring : Track reaction progress via inline IR to detect intermediates (e.g., carbocation formation) and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.